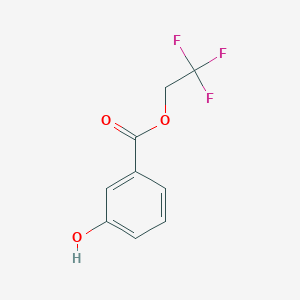
2,2,2-Trifluoroethyl 3-hydroxybenzoate
Description
2,2,2-Trifluoroethyl 3-hydroxybenzoate is an organofluorine ester compound combining a trifluoroethyl group (-CF₂CH₃) with a 3-hydroxybenzoate moiety. The trifluoroethyl group is known to enhance metabolic stability and alter physicochemical properties such as lipophilicity (logP) and solubility compared to non-fluorinated analogs .
Properties
CAS No. |
179633-60-4 |
|---|---|
Molecular Formula |
C9H7F3O3 |
Molecular Weight |
220.14 g/mol |
IUPAC Name |
2,2,2-trifluoroethyl 3-hydroxybenzoate |
InChI |
InChI=1S/C9H7F3O3/c10-9(11,12)5-15-8(14)6-2-1-3-7(13)4-6/h1-4,13H,5H2 |
InChI Key |
ZMJPYRFGQUIKOZ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)O)C(=O)OCC(F)(F)F |
Canonical SMILES |
C1=CC(=CC(=C1)O)C(=O)OCC(F)(F)F |
Synonyms |
Benzoic acid, 3-hydroxy-, 2,2,2-trifluoroethyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects: Trifluoroethyl vs. Other Fluorinated Groups
The trifluoroethyl group distinguishes itself from other fluorinated substituents (e.g., trifluoromethyl, pentafluoroethyl) through its balance of steric bulk and electron-withdrawing effects. For example:
Key Observations :
Role of Fluorine in Bioavailability and Stability
Fluorine’s electronegativity and small atomic radius enhance metabolic stability and membrane permeability. For instance:
- 3-(2,2,2-Trifluoroacetoxy)butyrate ethyl ester (): The trifluoroacetyl group improves chromatographic separation efficiency due to increased polarity and stereoelectronic effects, achieving a separation factor (α) of 1.02 at 62°C .
- 2,2,2-Trifluoroethyl 4-methylbenzenesulfonate (): The sulfonate ester’s stability under acidic conditions makes it a preferred leaving group in nucleophilic substitutions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


